molecular formula C18H25NO6 B1506651 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 959580-91-7

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1506651
CAS RN: 959580-91-7
M. Wt: 351.4 g/mol
InChI Key: FTEPFXQWKWVIIJ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Base-Induced Dimerization of Amino Acid N-Carboxanhydrides : It's used in the dimerization of tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids, forming specific pyrrolidine analogs. The base used influences the ratio of isomers obtained, with lithium bis(trimethylsilyl)amide resulting in a single isomer. The subsequent steps include deprotection and coupling, leading to homogeneous products (Leban & Colson, 1996).

  • Polyamide Synthesis : It's involved in the synthesis of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derivatives. These polyamides are noncrystalline, highly soluble, and thermally stable, used for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

  • Amide-Linked Ribonucleoside Dimers Synthesis : The compound is used in the synthesis of amide-linked ribonucleoside dimers from specific nucleoside precursors, useful in extending amide-linked oligomers (Peterson et al., 1999).

Organic Chemistry Reactions

  • Condensation Reactions : It's used in novel condensation reactions with non-nucleophilic N-heterocycles and anilides, involving di-tert-butyl dicarbonate and showing high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

  • Palladium-catalyzed Coupling Reactions : It undergoes palladium-catalyzed coupling reactions with arylboronic acids to produce specific carboxylates (Wustrow & Wise, 1991).

  • Influenza Neuraminidase Inhibitors : Used in the discovery and synthesis of potent inhibitors of influenza neuraminidase, contributing to antiviral research (Wang et al., 2001).

Analytical and Spectroscopic Studies

  • Suppression of Decomposition in Carbodiimide-mediated Reactions : This compound is instrumental in identifying and suppressing decomposition in reactions involving N-tert-butoxycarbonylamino acids with phenols and other derivatives (Benoiton, Lee, & Chen, 2009).

  • Asymmetric Synthesis of Amino Acids : It's used in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, crucial in producing enantiomerically pure compounds (Xue et al., 2002).

  • Pharmacological Applications : In the synthesis of EP2 receptor-selective prostaglandin E2 agonists, this compound is pivotal in understanding the metabolism pathways involving CYP3A4, CYP3A5, and CYP2C8 isoforms (Prakash et al., 2008).

properties

IUPAC Name

(3R,4S)-4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEPFXQWKWVIIJ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718510
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959580-91-7
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.